molecular formula C12H16OSe B15439717 Hexanal, 2-(phenylseleno)- CAS No. 78998-79-5

Hexanal, 2-(phenylseleno)-

Cat. No.: B15439717
CAS No.: 78998-79-5
M. Wt: 255.23 g/mol
InChI Key: QZBFDGRBAOKHEJ-UHFFFAOYSA-N
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Description

Hexanal, 2-(phenylseleno)- is a useful research compound. Its molecular formula is C12H16OSe and its molecular weight is 255.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(phenylseleno)hexanal, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis involves introducing the phenylselenyl group to hexanal precursors via alkylation or selenylation. For analogous compounds (e.g., 1-(phenylseleno)hexan-2-one), protocols in use phenylselenyl reagents with lithium tert-butoxide as a base in anhydrous solvents (e.g., diethyl ether/hexane mixtures). Optimizing yield requires temperature control (0–5°C for exothermic steps), inert atmospheres to prevent oxidation, and chromatography (silica gel with Et2O/Hex eluents) for purification . Reaction time and stoichiometric ratios of selenium precursors (e.g., PhSeLi) should be calibrated via kinetic monitoring (e.g., TLC).

Q. Which analytical techniques are critical for confirming the structure and purity of 2-(phenylseleno)hexanal?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) identifies the aldehyde proton (δ 9.5–10.5 ppm) and selenium coupling patterns. GC-MS confirms molecular weight (e.g., m/z ≈ 214 for C12H14OSe), while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. IR spectroscopy detects the aldehyde C=O stretch (~1720 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection .

Q. What are the key stability considerations for storing 2-(phenylseleno)hexanal, and how do they impact experimental design?

  • Methodological Answer : The compound is sensitive to light, oxygen, and moisture. Storage under argon at –20°C in amber vials with molecular sieves prevents degradation. Stability under standard conditions should be monitored via periodic NMR or GC checks. Degradation products (e.g., oxidized selenoxide) can interfere with reactivity studies, necessitating fresh synthesis for critical experiments .

Advanced Research Questions

Q. How does the phenylselenyl moiety in 2-(phenylseleno)hexanal influence its redox behavior in catalytic applications?

  • Methodological Answer : The phenylselenyl group participates in redox cycles, forming selenoxide intermediates upon oxidation (e.g., with H2O2 or mCPBA). These intermediates undergo syn-elimination to generate α,β-unsaturated aldehydes, a reaction monitored via ¹H NMR (disappearance of Se–CH2 signals) or GC. Kinetic studies (e.g., hexanal quantification in ) reveal rate constants influenced by selenium’s electron-withdrawing effects. Computational DFT studies model transition states to predict regioselectivity .

Q. What methodologies address discrepancies in the biological activity data of 2-(phenylseleno)hexanal derivatives across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, selenium bioavailability). Standardized protocols include:

  • Transcriptomic profiling (RNA-seq) to identify gene expression changes (e.g., mitochondrial genes in ).
  • Mitochondrial assays (JC-1 probe for membrane potential; ROS detection via DCFH-DA).
  • Selenium-specific quantification (ICP-MS for cellular uptake). Dose-response curves and comparative studies with selenium-deficient media clarify mechanistic roles .

Q. How can computational modeling predict the reactivity of 2-(phenylseleno)hexanal in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for selenium-centered reactions (e.g., oxidation, nucleophilic additions). Molecular docking simulations predict interactions with biological targets (e.g., antioxidant enzymes). Crystallographic phase annealing (SHELX-90 in ) resolves structural ambiguities in reaction intermediates. QSAR models correlate Hammett constants (σ) with reaction rates to design derivatives with tailored reactivity .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting oxidative stability data for selenium-containing aldehydes like 2-(phenylseleno)hexanal?

  • Methodological Answer : Discrepancies stem from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize selenoxide intermediates, altering oxidation pathways.
  • Analytical thresholds : Hexanal quantification () varies with GC sensitivity (e.g., FID vs. MS detectors).
  • Environmental factors : Light exposure during storage accelerates degradation. Harmonizing protocols (e.g., ISO 17025) and using internal standards (e.g., deuterated hexanal) improve reproducibility .

Properties

CAS No.

78998-79-5

Molecular Formula

C12H16OSe

Molecular Weight

255.23 g/mol

IUPAC Name

2-phenylselanylhexanal

InChI

InChI=1S/C12H16OSe/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3

InChI Key

QZBFDGRBAOKHEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=O)[Se]C1=CC=CC=C1

Origin of Product

United States

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